

An In-Depth Technical Guide to NODAGA-NHS for PET Imaging

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Compound of Interest

Compound Name: *Nodaga-nhs*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid (NODAGA) conjugated to an N-hydroxysuccinimide (NHS) ester, a bifunctional chelator of significant interest for positron emission tomography (PET) imaging. We will delve into its core principles, experimental protocols, and applications, presenting quantitative data in easily comparable formats and visualizing key processes.

Introduction to NODAGA-NHS

NODAGA-NHS has emerged as a versatile and efficient bifunctional chelator for the development of radiopharmaceuticals for PET imaging. Its core structure consists of a triazacyclononane-based chelating moiety, NODAGA, which forms stable complexes with various radiometals, notably Gallium-68 (^{68}Ga) and Copper-64 (^{64}Cu). The NHS ester is a reactive group that facilitates covalent conjugation to targeting biomolecules, such as peptides and antibodies, through the formation of stable amide bonds with primary amines (e.g., the ϵ -amino group of lysine residues). This allows for the specific delivery of the radioisotope to tissues and cells of interest, enabling non-invasive visualization and quantification of biological processes.^[1]

The choice of chelator can significantly impact the biodistribution and imaging characteristics of a radiopharmaceutical.^[2] NODAGA has shown advantages over the more traditional chelator, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), in certain applications,

including milder radiolabeling conditions and potentially improved in vivo stability and tumor-to-background ratios.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving **NODAGA-NHS**, from conjugation to in vivo evaluation.

Conjugation of **NODAGA-NHS** to a Targeting Peptide

This protocol describes a general method for conjugating **NODAGA-NHS** to a peptide containing a primary amine.

Materials:

- Targeting peptide with a primary amine (e.g., containing a lysine residue)
- **NODAGA-NHS** ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5) or similar amine-free buffer
- PD-10 desalting column or equivalent size-exclusion chromatography system
- Deionized water
- Lyophilizer

Procedure:

- **Peptide Preparation:** Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
- **NODAGA-NHS Solution:** Immediately before use, dissolve the **NODAGA-NHS** ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- **Conjugation Reaction:** Add a 3-5 molar excess of the **NODAGA-NHS** solution to the peptide solution.

- Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature, protected from light.
- Purification: Purify the NODAGA-conjugated peptide using a PD-10 desalting column equilibrated with deionized water to remove unconjugated **NODAGA-NHS** and salts.
- Lyophilization: Freeze-dry the purified conjugate to obtain a stable powder.
- Characterization: Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Radiolabeling with Gallium-68 (^{68}Ga)

This protocol outlines the radiolabeling of a NODAGA-conjugated peptide with ^{68}Ga .

Materials:

- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M HCl for elution
- NODAGA-conjugated peptide
- Sodium acetate buffer (1 M, pH 4.5)
- Sterile water for injection
- Heating block or water bath
- C18 Sep-Pak cartridge
- Ethanol
- Saline solution
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Elution: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain $^{68}\text{GaCl}_3$ solution.
- Reaction Mixture: In a sterile vial, add 10-50 μg of the NODAGA-conjugated peptide dissolved in sterile water.
- Buffering: Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.
- Radiolabeling: Add the $^{68}\text{GaCl}_3$ eluate (typically 100-500 MBq) to the reaction vial.
- Incubation: Incubate the reaction mixture at 80-95°C for 5-10 minutes. Some NODAGA conjugates can also be labeled efficiently at room temperature, though this may require a higher precursor amount.[\[4\]](#)
- Purification (if necessary): Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water. Pass the reaction mixture through the cartridge. Wash with sterile water to remove unreacted ^{68}Ga . Elute the ^{68}Ga -NODAGA-peptide with a small volume of ethanol/water mixture.
- Formulation: Evaporate the ethanol and reconstitute the final product in sterile saline for injection.
- Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

Radiolabeling with Copper-64 (^{64}Cu)

This protocol describes the radiolabeling of a NODAGA-conjugated antibody with ^{64}Cu .

Materials:

- $^{64}\text{CuCl}_2$ in 0.1 M HCl
- NODAGA-conjugated antibody
- 0.1 M Ammonium acetate buffer (pH 5.5)
- PD-10 desalting column
- Sterile saline

- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Antibody Preparation: Dissolve the NODAGA-conjugated antibody in 0.1 M ammonium acetate buffer (pH 5.5).
- Radiolabeling: Add the $^{64}\text{CuCl}_2$ solution (typically 5-10 MBq per 100 μg of antibody) to the antibody solution.
- Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes with gentle shaking. Room temperature labeling is also often feasible.
- Purification: Purify the ^{64}Cu -NODAGA-antibody using a PD-10 desalting column equilibrated with sterile saline to remove unchelated ^{64}Cu .
- Quality Control: Assess the radiochemical purity by radio-TLC or radio-HPLC.

Data Presentation

This section summarizes quantitative data from various studies to facilitate comparison of NODAGA-based radiotracers.

Radiolabeling Efficiency and Purity

Radiotracer	Radionuclide	Precursor Amount	Temperature (°C)	Time (min)	Radiochemical Purity (%)	Reference
⁶⁸ Ga-NODAGA-AMBA	⁶⁸ Ga	Not Specified	Not Specified	Not Specified	>98	[1]
⁶⁸ Ga-NODAGA-c(NGR)	⁶⁸ Ga	Not Specified	95	10	>98	[2]
⁶⁸ Ga-DOTAGA-c(NGR)	⁶⁸ Ga	Not Specified	95	10	>98	[2]
⁶⁸ Ga-HBED-CC-c(NGR)	⁶⁸ Ga	Not Specified	Room Temp	5	>98	[2]
⁶⁸ Ga-PSMA-11	⁶⁸ Ga	20 µg	100	10	99.06 ± 0.10	[5]
⁶⁴ Cu-NODAGA-JR11	⁶⁴ Cu	Not Specified	Not Specified	Not Specified	>95	[6]
⁶⁴ Cu-DOTA-TATE	⁶⁴ Cu	Not Specified	Not Specified	Not Specified	>95	[6]

In Vitro Stability

Radiotracer	Medium	Time (h)	Stability (%)	Reference
⁶⁸ Ga-PSMA-11	Saline	4	>98	[5]
⁶⁸ Ga-PSMA-11	Serum	1	>95	[5]
⁶⁸ Ga-NODAGA-CDP1	Not Specified	3	>95	[4]
⁶⁸ Ga-DOTA-CDP1	Not Specified	3	>95	[4]

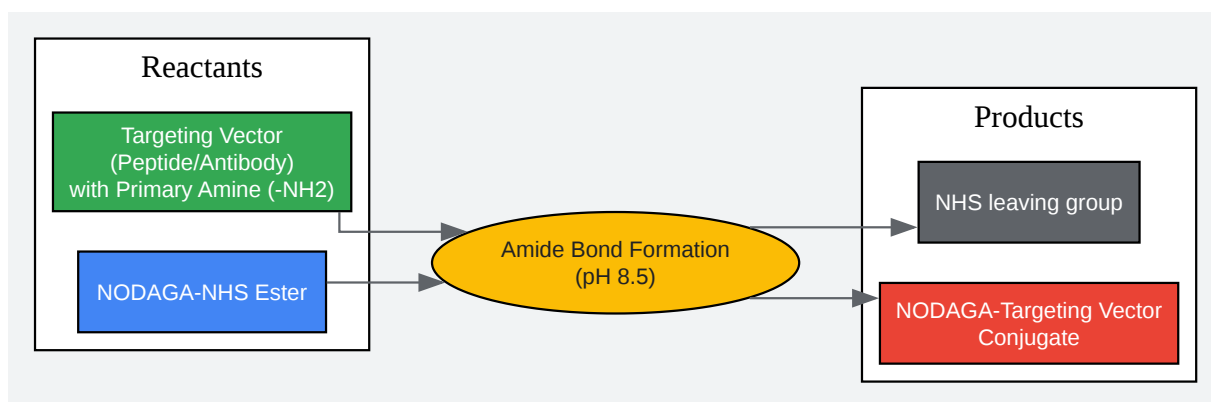
Comparative Biodistribution Data (Tumor Uptake, %ID/g)

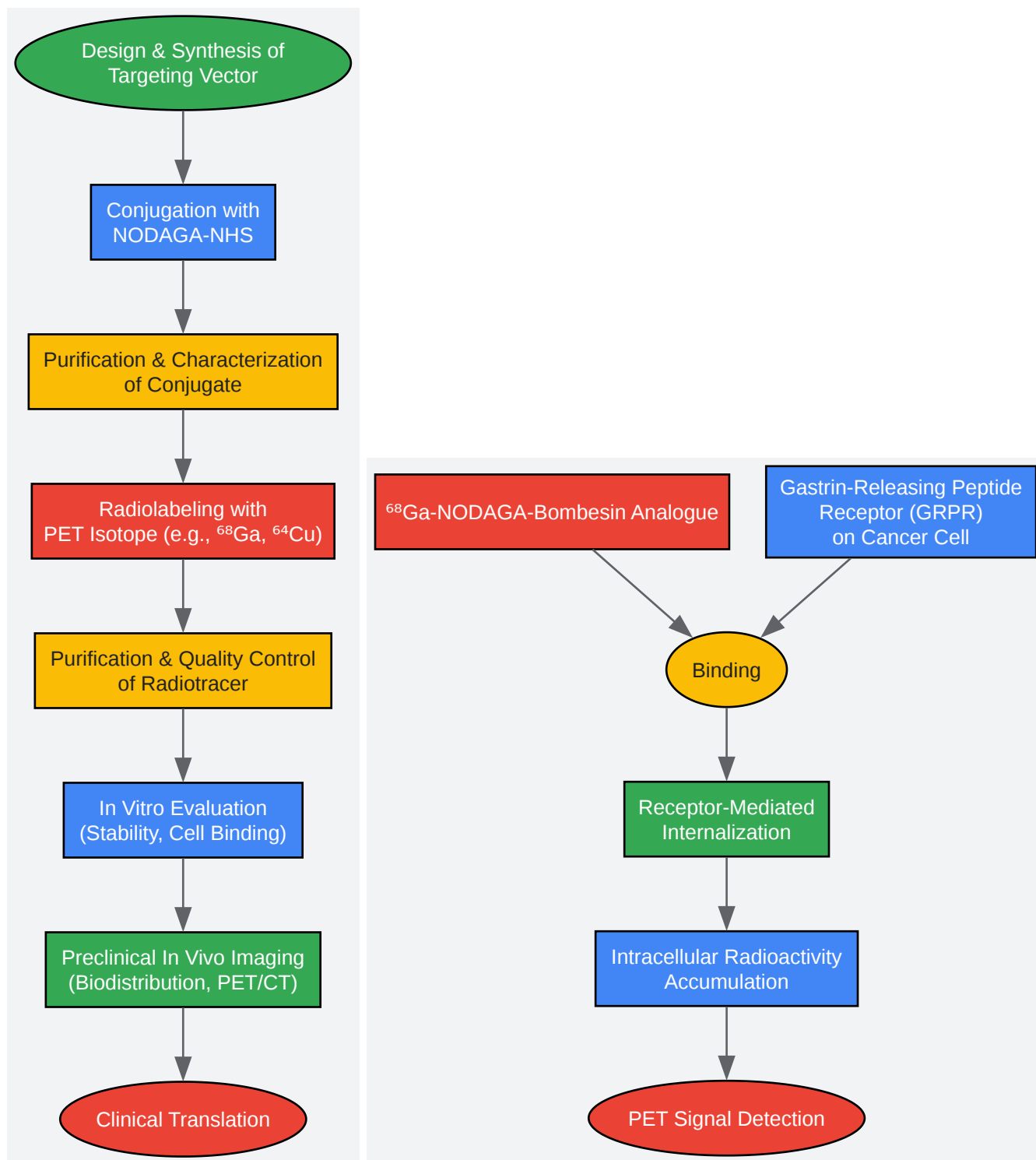
Radiotracer	Tumor Model	1h p.i.	2h p.i.	4h p.i.	Reference
⁶⁸ Ga-NODAGA-JR11	NET Xenograft	15.6 ± 3.4	-	12.8 ± 2.1	[3]
⁶⁸ Ga-DOTATATE	NET Xenograft	10.2 ± 2.1	-	7.9 ± 1.5	[3]
⁶⁴ Cu-NODAGA-JR11	NCI-H69 Xenograft	27.5 ± 5.9	-	25.1 ± 3.8	[6]
⁶⁴ Cu-DOTA-TATE	NCI-H69 Xenograft	15.2 ± 2.9	-	12.5 ± 2.1	[6]
⁶⁸ Ga-NODAGA-AMBA	PC-3 Xenograft	3.78 ± 0.93	-	-	[1]
⁴⁴ Sc-NODAGA-AMBA	PC-3 Xenograft	4.56 ± 0.45	-	-	[1]

Visualizations

This section provides diagrams created using Graphviz to illustrate key concepts and workflows.

NODAGA-NHS Conjugation Chemistry





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